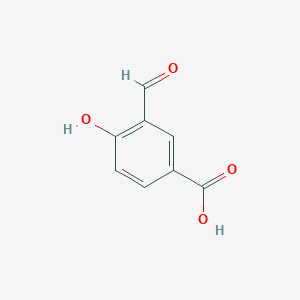

3-Formyl-4-hydroxybenzoic acid

Übersicht

Beschreibung

3-Formyl-4-hydroxybenzoic acid: is an organic compound with the molecular formula C8H6O4. This compound is characterized by the presence of both an aldehyde group (-CHO) and a carboxylic acid group (-COOH) attached to a benzene ring, making it a versatile intermediate in organic synthesis .

Wirkmechanismus

Target of Action

It’s known that similar compounds interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to the active site, altering the conformation of the target, or acting as a substrate or inhibitor .

Biochemical Pathways

Similar compounds have been found to participate in various biochemical pathways, including those involved in metabolism and signal transduction .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Similar compounds are known to cause various effects at the molecular and cellular level, such as altering enzyme activity, modulating signal transduction pathways, and affecting gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Formyl-4-hydroxybenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Biochemische Analyse

Biochemical Properties

It has been used as a reactant to prepare a pH-sensitive fluorescent probe by one-step condensation reaction with hydrazine

Cellular Effects

It has been shown to exhibit aggregation-induced emission (AIE) in aqueous solvents This property could potentially influence cell function, particularly in relation to cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to form hetero-binuclear complexes with transition metal ions and lanthanide ions, which exhibit characteristic lanthanide near-infrared luminescence in the solid state through energy-transfer from the chromophore to lanthanide ions . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Reimer-Tiemann Reaction: One common method for synthesizing 3-Formyl-4-hydroxybenzoic acid involves the Reimer-Tiemann reaction, where phenol is treated with chloroform in the presence of a strong base like sodium hydroxide.

Kolbe-Schmitt Reaction: Another method involves the Kolbe-Schmitt reaction, where salicylic acid is treated with carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

Oxidation: 3,4-Dihydroxybenzoic acid.

Reduction: 3-Hydroxy-4-methylbenzoic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Formyl-4-hydroxybenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving aldehyde and carboxylic acid groups .

Industry: In the industrial sector, it is used in the production of dyes, pigments, and polymers .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxybenzoic acid: Similar structure but lacks the formyl group, making it less reactive in certain chemical reactions.

3-Hydroxybenzoic acid: Lacks the formyl group, which limits its use in certain synthetic applications.

4-Formylbenzoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness: 3-Formyl-4-hydroxybenzoic acid is unique due to the presence of both the formyl and hydroxyl groups on the benzene ring, which enhances its reactivity and versatility in organic synthesis .

Biologische Aktivität

3-Formyl-4-hydroxybenzoic acid (CAS Number: 584-87-2) is an aromatic compound characterized by the presence of both a formyl group (-CHO) and a hydroxy group (-OH) on a benzene ring. This unique structure contributes to its diverse biological activities, making it a compound of significant interest in both research and industrial applications.

This compound has the molecular formula and a molecular weight of 166.13 g/mol. It can be synthesized through various methods, including condensation reactions with hydrazine, which yield pH-sensitive fluorescent probes useful in bioimaging and sensor development. The compound acts as a bidentate ligand, enabling it to form stable complexes with transition metals, which are valuable in catalysis and medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors within biological systems. Similar compounds have been shown to affect metabolic pathways and signal transduction processes by modulating enzyme activity and gene expression.

- Enzyme Interaction : The compound can influence enzyme kinetics by acting as a substrate or inhibitor, thereby altering metabolic pathways.

- Metal Complex Formation : Its capacity to form metal complexes allows it to participate in biochemical processes that involve metal ions, which are crucial for many enzymatic reactions.

Cellular Effects

Research indicates that this compound exhibits aggregation-induced emission (AIE), which can be harnessed for various biological applications. The compound's ability to form hetero-binuclear complexes with transition metals leads to unique luminescent properties, potentially useful in bioimaging.

Pharmacokinetics

The pharmacokinetics of this compound, while not extensively documented, can be inferred from studies on structurally similar compounds. These compounds typically show good absorption in the gastrointestinal tract, distribution throughout the body, hepatic metabolism, and renal excretion .

Toxicological Profile

This compound has been classified as harmful if swallowed and causes skin irritation . Studies on related compounds indicate that acute exposure can lead to significant biological effects; thus, safety precautions should be considered when handling this compound.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Fluorescent Probes : A study demonstrated the synthesis of a pH-sensitive fluorescent probe using this compound, highlighting its potential in biomedical imaging applications.

- Metal Complexes : Research into its interaction with metal ions showed promising results for developing catalysts that could improve reaction efficiencies in organic synthesis.

- Toxicity Assessments : Toxicological evaluations reveal that while the compound possesses beneficial properties, it also poses risks that necessitate further investigation into its safety profile .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Modulates enzyme activity; potential substrate/inhibitor for various enzymes |

| Metal Complex Formation | Forms stable complexes with transition metals; useful in catalysis |

| Fluorescent Properties | Exhibits aggregation-induced emission; applicable in bioimaging |

| Toxicity | Harmful if ingested; causes skin irritation; requires careful handling |

Eigenschaften

IUPAC Name |

3-formyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZBZWZORYEIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973951 | |

| Record name | 3-Formyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-87-2 | |

| Record name | 584-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Formyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 3-Formyl-4-hydroxybenzoic acid and how is it typically characterized?

A: this compound is a salicylaldehyde derivative featuring both a carboxylic acid and a formyl group on the aromatic ring. Its molecular formula is C8H6O4 with a molecular weight of 166.13 g/mol []. Characteristically, this compound is analyzed using techniques like elemental analysis, 1H NMR, and IR spectroscopy [].

Q2: How does this compound behave as a ligand in the formation of metal-organic frameworks (MOFs)?

A: This compound acts as an effective linker in constructing MOFs by coordinating metal ions through its carboxylate and salicylaldehydato moieties. Research has demonstrated its use in synthesizing a 2D coordination network with copper, {Cu2L2⋅(DMF)3(H2O)3}n (1‐DMF) []. This structure exhibits 1D channels and demonstrates flexibility upon solvent exchange while retaining its connectivity and porosity [].

Q3: What are the potential applications of MOFs derived from this compound in gas separation?

A: MOFs incorporating this compound show promise in gas separation technologies, particularly for the isolation of acetylene (C2H2). The activated MOF material {Cu2L2⋅(DMF)3(H2O)3}n exhibits type I gas sorption behavior and a notable selectivity for C2H2 over CH4 and other C2Hn hydrocarbons [].

Q4: How does this compound contribute to the formation of disinfection byproducts (DBPs) in drinking water treatment?

A: Recent studies identified this compound as a non-halogenated aromatic DBP formed during the chlorination of drinking water []. It appears to be an intermediate product in the complex reaction pathway from natural organic matter (NOM) to halogenated aromatic DBPs. This finding helps bridge the knowledge gap in understanding the formation of potentially harmful DBPs during water chlorination [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.